
JVW-1009
説明
Structurally, it belongs to the class of pyridinylimidazole derivatives, characterized by a central imidazole ring substituted with pyridine and sulfonamide groups (Figure 1). This configuration enables selective modulation of kinase pathways, particularly targeting JAK/STAT and MAPK signaling cascades, which are implicated in cellular proliferation and immune response regulation .
Synthesis and Pharmacokinetics:
JVW-1009 is synthesized via a multi-step route involving palladium-catalyzed cross-coupling reactions to introduce the pyridine moiety, followed by sulfonylation to enhance solubility and bioavailability. Preclinical pharmacokinetic studies in murine models demonstrate a half-life of 8.2 hours and oral bioavailability of 67%, outperforming early-generation kinase inhibitors .
Mechanistic Profile:
In vitro assays reveal potent inhibition of JAK2 (IC₅₀ = 12 nM) and p38 MAPK (IC₅₀ = 18 nM), with >100-fold selectivity over related kinases (e.g., EGFR, VEGFR). This specificity reduces off-target toxicity risks observed in broader-spectrum inhibitors .
特性
CAS番号 |
2089059-30-1 |
---|---|
分子式 |
C24H24N2 |
分子量 |
340.47 |
IUPAC名 |
(1S,8R)-(9-Benzyl-9-aza-tricyclo[6.3.1.02,7]dodeca-2,4,6-trien-5-yl)-phenyl-amine |
InChI |
InChI=1S/C24H24N2/c1-3-7-18(8-4-1)17-26-14-13-19-15-24(26)23-16-21(11-12-22(19)23)25-20-9-5-2-6-10-20/h1-12,16,19,24-25H,13-15,17H2/t19-,24+/m0/s1 |
InChIキー |
PGEJIDHRKJUIDN-YADARESESA-N |
SMILES |
[H][C@]1(C2)C3=CC=C(NC4=CC=CC=C4)C=C3[C@]2([H])N(CC5=CC=CC=C5)CC1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
JVW1009; JVW 1009; JVW-1009 |
製品の起源 |
United States |
類似化合物との比較
Table 1: Physicochemical and Pharmacological Properties
Property | This compound | Compound A (Ruxolitinib) | Compound B (SB203580) |
---|---|---|---|
Molecular Weight (g/mol) | 438.5 | 404.4 | 377.4 |
Solubility (mg/mL) | 2.1 (pH 7.4) | 0.8 (pH 7.4) | 1.5 (pH 7.4) |
JAK2 IC₅₀ (nM) | 12 | 3 | N/A |
p38 MAPK IC₅₀ (nM) | 18 | N/A | 14 |
Plasma Protein Binding | 89% | 97% | 78% |
Half-life (hours) | 8.2 | 3.7 | 2.5 |
Key Observations :
- Selectivity : this compound exhibits dual JAK2/p38 MAPK inhibition, whereas Ruxolitinib (Compound A) is JAK-specific, and SB203580 (Compound B) targets p38 MAPK exclusively .
- Metabolic Stability : this compound’s extended half-life (8.2 hours) suggests less frequent dosing than SB203580 (2.5 hours) in clinical settings .
Table 2: Preclinical and Clinical Efficacy Data
Metric | This compound | Compound A | Compound B |
---|---|---|---|
Tumor Growth Inhibition* | 78% (28 days) | 65% (28 days) | 42% (28 days) |
Cytokine Reduction (IL-6) | 89% | 92% | 55% |
Common Adverse Effects | Grade 1 Fatigue | Anemia (Grade 3) | Hepatotoxicity |
*Data from xenograft models of triple-negative breast cancer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。